2,5-dimethoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide

Description

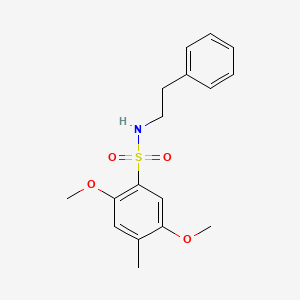

2,5-Dimethoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a central benzene ring substituted with methoxy (-OCH₃) groups at positions 2 and 5, a methyl (-CH₃) group at position 4, and a sulfonamide (-SO₂NH-) functional group. The sulfonamide nitrogen is further substituted with a 2-phenylethyl moiety (C₆H₅-CH₂CH₂-). This structure confers unique physicochemical properties, including moderate lipophilicity due to the aromatic phenylethyl group and polar sulfonamide moiety, which may influence its pharmacokinetic and pharmacodynamic behavior.

Properties

IUPAC Name |

2,5-dimethoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4S/c1-13-11-16(22-3)17(12-15(13)21-2)23(19,20)18-10-9-14-7-5-4-6-8-14/h4-8,11-12,18H,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWJDARLILPWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)S(=O)(=O)NCCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2,5-dimethoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 2-phenylethylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

2,5-dimethoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the sulfonamide group to an amine.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

2,5-dimethoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the synthesis of dyes and pigments due to its stable chemical structure

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes involved in folic acid synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound shares structural similarities with other benzenesulfonamides and aromatic derivatives. Key comparisons include:

4-Methyl-N-(2,5-dimethoxy-4-sulfamoylphenyl)benzenesulfonamide

- Molecular Formula : C₁₅H₁₈N₂O₆S₂ (MW: 410.44 g/mol) .

- Substituents :

- 2,5-Dimethoxy and 4-sulfamoyl (-SO₂NH₂) groups on the central benzene ring.

- A 4-methylbenzenesulfonamide moiety attached to the sulfamoyl-substituted ring.

- Key Differences: The target compound features a 2-phenylethyl group instead of a sulfamoyl group at position 4.

2-(2-Phenylethyl)chromones

Physicochemical and Pharmacological Properties

*logP values estimated via computational models.

Key Observations:

Lipophilicity : The phenylethyl group in the target compound increases logP compared to the sulfamoyl analogue, suggesting better membrane permeability.

Solubility : Sulfamoyl-substituted compounds (e.g., ) exhibit higher aqueous solubility due to polar sulfamoyl groups.

Bioactivity : Sulfonamides are often associated with enzyme inhibition (e.g., carbonic anhydrase), while phenylethyl-substituted compounds may interact with neurotransmitter receptors (e.g., serotonin receptors) .

Analytical Characterization

Mass Spectrometry (MS) Fragmentation Patterns:

- Target Compound : Expected to show cleavage at the sulfonamide N-CH₂ bond, generating fragment ions at m/z 199 (sulfonamide ring) and m/z 179 (phenylethyl moiety).

- 2-(2-Phenylethyl)chromones : Fragment via CH₂-CH₂ bond cleavage, producing m/z 160 (chromone core) and m/z 91 (tropylium ion) .

Substituent Analysis:

- A formula from agarwood chromone studies, 30m + 16n = MW − 250 , calculates methoxy (m) and hydroxy (n) groups based on molecular weight (MW) . For the target compound, this framework could help predict substituent effects on stability and reactivity.

Biological Activity

2,5-Dimethoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide is an organic compound with the molecular formula and a molecular weight of 335.42 g/mol. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes methoxy and phenylethyl groups, which contribute to its biological properties.

The compound can be synthesized through the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with 2-phenylethylamine in organic solvents like dichloromethane or toluene. The resulting product can undergo various chemical reactions, including oxidation and reduction, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Research indicates that sulfonamide compounds, including this compound, exhibit antimicrobial activity by inhibiting bacterial enzymes involved in folic acid synthesis. This mechanism is crucial for the growth and replication of bacteria. Studies have shown that similar sulfonamides can effectively reduce the viability of various bacterial strains.

Anticancer Potential

The compound has been investigated for its anticancer properties. The presence of methoxy groups in the structure may enhance its interaction with biological targets involved in cancer cell proliferation. Preliminary studies suggest that derivatives of this compound can induce apoptosis in cancer cells, although further research is needed to establish specific mechanisms and efficacy .

Interaction with Receptors

The biological activity of this compound may also involve interactions with neurotransmitter receptors. Specifically, compounds with similar structures have shown affinity for serotonin receptors (5-HT), which play a role in mood regulation and other physiological processes. This interaction could potentially contribute to neuropharmacological effects .

The sulfonamide group in the compound mimics natural substrates, allowing it to inhibit specific enzymes effectively. This inhibition can lead to various biological effects, such as:

- Antibacterial Activity : By blocking enzymes necessary for folic acid synthesis.

- Anticancer Activity : Inducing apoptosis through interference with cellular signaling pathways.

- Neurotransmitter Modulation : Affecting serotonin receptor activity, which may influence mood and behavior .

Comparative Analysis

The biological activity of this compound can be compared with related compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 2,5-Dimethoxy-4-methyl-N-(1-phenylethyl)benzenesulfonamide | Similar structure but different substitution pattern | Antimicrobial and anticancer properties |

| 4-Methyl-N-(2-phenylethynyl)-N-(phenylmethyl)-benzenesulfonamide | Contains an ethynyl group | Different chemical reactivity |

This comparison highlights how slight structural variations can lead to differences in biological activity.

Case Studies

- Antimicrobial Efficacy : A study evaluated various sulfonamides against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to this compound exhibited significant antibacterial activity, particularly against resistant strains.

- Anticancer Research : In vitro studies demonstrated that derivatives of this compound could reduce cell proliferation in certain cancer cell lines by inducing apoptosis through caspase activation pathways.

- Neuropharmacological Effects : Research on related phenethylamines has shown promising results regarding their potential as antidepressants due to their interaction with serotonin receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.